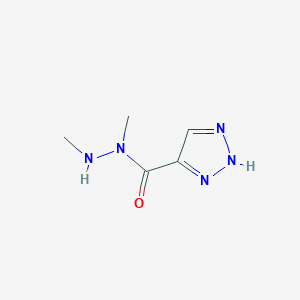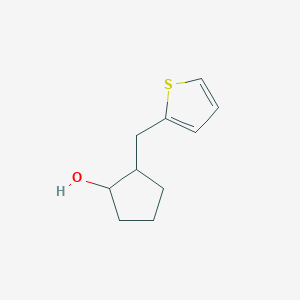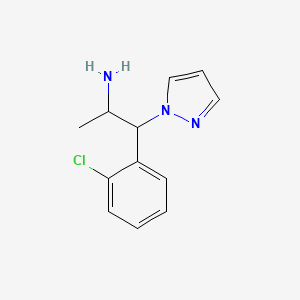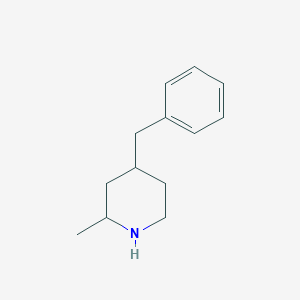![molecular formula C12H14F3N B13223630 N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine](/img/structure/B13223630.png)
N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine is a chemical compound with the molecular formula C12H14F3N It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an ethyl chain, and a cyclopropanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and cyclopropylamine.
Formation of Intermediate: The first step involves the condensation of 3-(trifluoromethyl)benzaldehyde with cyclopropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The cyclopropanamine moiety may contribute to the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
N-{1-[3-(Trifluoromethyl)phenyl]ethyl}amine: Similar structure but lacks the cyclopropane ring.
N-{1-[3-(Trifluoromethyl)phenyl]methyl}cyclopropanamine: Similar structure but with a methyl group instead of an ethyl group.
N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclobutanamine: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
Uniqueness
N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The cyclopropane ring also contributes to its rigidity and potential biological activity, making it a valuable compound for research and development.
属性
分子式 |
C12H14F3N |
|---|---|
分子量 |
229.24 g/mol |
IUPAC 名称 |
N-[1-[3-(trifluoromethyl)phenyl]ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H14F3N/c1-8(16-11-5-6-11)9-3-2-4-10(7-9)12(13,14)15/h2-4,7-8,11,16H,5-6H2,1H3 |
InChI 键 |
FFAYIWCCLTWGEH-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)NC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13223583.png)

![(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13223593.png)

![Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate](/img/structure/B13223599.png)

![1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13223612.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13223614.png)



![2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid](/img/structure/B13223632.png)
